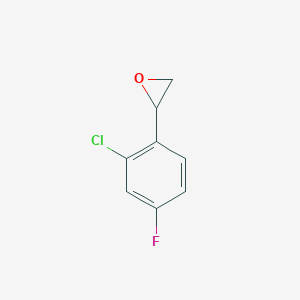
2-(2-Chloro-4-fluorophenyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-(2-Chloro-4-fluorophenyl)oxirane derivatives often involves regioselective ring-opening reactions and can be derived from enantiopure precursors like (2S,3S)-phenylglycidol. The reaction with α-chiral primary and secondary amines through regioselective ring-opening has been documented, showcasing its versatility as a synthetic intermediate (Rodríguez-Escrich et al., 2005).
Molecular Structure Analysis
Detailed structural analysis is crucial for understanding the chemical reactivity and properties of this compound. Studies involving X-ray crystallography and NMR spectroscopy have provided insights into the molecular geometry, confirming the presence of chiral centers and elucidating the stereochemistry of the synthesized compounds. For example, the structure of related fluorinated oxiranes and their derivatives have been characterized to reveal their stepped conformation and molecular geometry (Patel et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-(2-Chloro-4-fluorophenyl)oxirane has been studied for its role as a key intermediate in the synthesis of various compounds. For instance, compounds like 2-Fluoro-4-bromobiphenyl, crucial for the manufacture of non-steroidal anti-inflammatory and analgesic materials, require complex synthesis procedures involving molecules similar to this compound. The synthesis processes often encounter challenges such as the need for costly reagents and the formation of undesirable by-products, prompting the development of more practical and safer synthesis methods (Qiu et al., 2009).
Environmental and Toxicological Studies
The toxicological profiles of compounds structurally similar to this compound have been extensively studied. For instance, the environmental behavior and potential toxic effects of chlorophenoxy compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) have been a subject of research, particularly in the context of their widespread use as herbicides. These studies help in understanding the environmental impact and health risks associated with these compounds and their derivatives (Stackelberg, 2013).
Applications in Polymer Chemistry
Research has also explored the use of oxiranes, including compounds like this compound, in producing value-added products such as polycarbonate. The copolymerization of oxiranes with carbon dioxide is a significant area of study, considering the environmental benefits of utilizing carbon dioxide, a greenhouse gas, and transforming it into useful products. This area of research is particularly promising in the context of green chemistry and sustainability initiatives (Ang et al., 2015).
Biomedical Research
Fluorophores derived from molecules like this compound are crucial in molecular imaging, particularly in cancer diagnosis. The toxicity of various fluorophores used in molecular imaging has been extensively reviewed to ensure their safe application in vivo. Understanding the toxicological profile of these compounds is critical for their safe and effective use in medical diagnostics and treatment (Alford et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-chloro-4-fluorophenyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c9-7-3-5(10)1-2-6(7)8-4-11-8/h1-3,8H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNNXISDFYSCIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3,4,5-triethoxybenzamide](/img/structure/B2492716.png)
![5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2492717.png)
![4-[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]oxypyridine-2-carboxamide](/img/structure/B2492719.png)

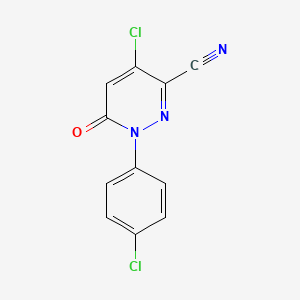
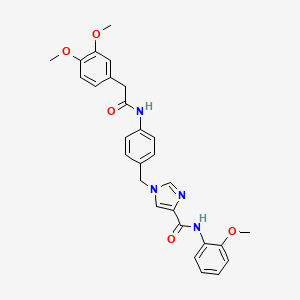

![2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2492729.png)


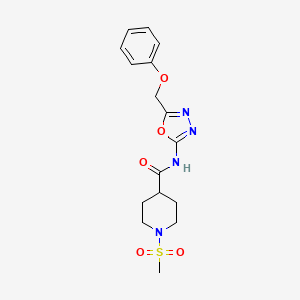

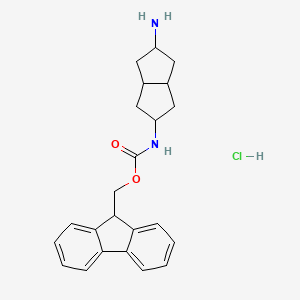
![3-[(4-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol](/img/structure/B2492739.png)